molecular formula C9H11IN2O B8334167 4-Amino-3-iodo-N-methyl-benzeneacetamide

4-Amino-3-iodo-N-methyl-benzeneacetamide

Cat. No. B8334167
M. Wt: 290.10 g/mol
InChI Key: RNJYQKQFDGWQMP-UHFFFAOYSA-N
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Patent
US05583149

Procedure details

4-Amino-N-methyl-benzeneacetamide (6) (6.56 g, 0.04 mol) was dissolved in CH3CN (200 mL) and ICl (7.14 g dissolved in 60 mL of CH3CN, 0.044 mol) was added dropwise with vigorous stirring. After stirring at RT for 3 h, saturated aqueous Na2CO3 (50 mL) was added and the reaction was concentrated in vacuo. The residue was dissolved in EtOAc and extracted with saturated aqueous Na2CO3. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The product (7) (7.38 g, 63.6%) was isolated from the concentrate by trituration with CH2Cl2 /EtOAc and washing with Et2O. This material was found to be pure by NMR analysis.
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
63.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[I:13]Cl.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])=[CH:6][C:7]=1[I:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)NC
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
ICl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)NC)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 63.6%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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